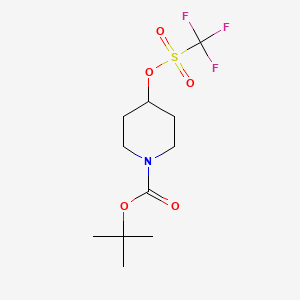

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethylsulfonyloxy (TfO) group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is pivotal in synthetic organic chemistry, particularly as an intermediate in pharmaceutical synthesis. The TfO group acts as a superior leaving group, enhancing reactivity in substitution reactions, while the Boc group stabilizes the piperidine nitrogen during synthetic steps .

Properties

IUPAC Name |

tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-8(5-7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDRCKOPIHYMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. The presence of the trifluoromethylsulfonyloxy group enhances its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C₁₁H₁₈F₃NO₃S

- Molecular Weight : 269.26 g/mol

- CAS Number : 550371-74-9

The trifluoromethylsulfonyloxy group is known to act as a leaving group, facilitating nucleophilic substitutions that can lead to the formation of various biologically active derivatives. This property is crucial for its application in drug development, particularly in the synthesis of heterocyclic compounds that exhibit diverse pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess significant antibacterial and antifungal properties. The introduction of the trifluoromethylsulfonyloxy moiety may enhance these effects by increasing the lipophilicity and membrane permeability of the compounds.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves apoptosis induction through the modulation of cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of piperidine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic properties of this compound revealed its ability to induce apoptosis in human breast cancer cell lines (MCF-7). The study highlighted that treatment with the compound led to increased levels of pro-apoptotic proteins, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Target Compound : The TfO group is directly attached to the piperidine ring (4-position), creating a strong electron-withdrawing effect. This reduces the basicity of the piperidine nitrogen and increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions .

- tert-Butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate (): The TfO group is attached to a phenyl ring that is para-substituted on the piperidine.

- tert-Butyl 4-((4-(trifluoromethylsulfonyloxy)cyclohex-3-enyloxy)methyl)piperidine-1-carboxylate (): The TfO group is part of a cyclohexenyloxy-methyl side chain. This structure increases hydrophobicity and may reduce metabolic stability in biological systems compared to the target compound .

Functional Group Variations

- Methoxy-Styryl Derivatives (e.g., tert-butyl (E)-4-(3-methoxystyryl)piperidine-1-carboxylate, ): Methoxy groups on styryl substituents donate electron density via resonance, contrasting with the electron-withdrawing TfO group. Such derivatives exhibit enhanced stability in radical reactions and are explored as dual inhibitors of butyrylcholinesterase and monoamine oxidase B for Alzheimer’s therapy .

- Benzimidazolone Derivatives (e.g., tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate, ): The benzimidazolone moiety introduces hydrogen-bonding capacity, improving target affinity in enzyme inhibition. However, the absence of a TfO group limits its utility in reactions requiring a leaving group .

- Fluoro-Trifluoromethylphenyl Derivatives (e.g., tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate, ): Fluorine and trifluoromethyl groups enhance metabolic resistance and lipophilicity, making these derivatives suitable for central nervous system (CNS) drug candidates. However, the lack of a sulfonate group reduces their reactivity in cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |

|---|---|---|---|---|

| Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate | C₁₇H₂₀F₃NO₅S | 407.4 | TfO, Boc | Pharmaceutical intermediate |

| tert-Butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate | C₁₈H₂₂F₃NO₅S | 421.4 | TfO (phenyl-attached), Boc | Not reported |

| tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | C₁₈H₂₁F₄NO₃ | 375.4 | CF₃, F, ketone | CNS drug candidate |

| tert-Butyl (E)-4-(3-methoxystyryl)piperidine-1-carboxylate | C₂₀H₂₇NO₃ | 329.4 | Methoxy, styryl | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.